molecular formula C12H15ClN4O4 B13223992 tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate

Katalognummer: B13223992
Molekulargewicht: 314.72 g/mol
InChI-Schlüssel: CNCLYFMDIJSFFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate: is a heterocyclic compound that belongs to the class of azetidines and pyrimidines. It is primarily used in research and development due to its unique chemical structure and properties. The compound has a molecular formula of C12H15ClN4O4 and a molecular weight of 314.72 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Eigenschaften

Molekularformel

C12H15ClN4O4

Molekulargewicht

314.72 g/mol

IUPAC-Name

tert-butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H15ClN4O4/c1-12(2,3)21-11(18)16-5-7(6-16)9-8(17(19)20)4-14-10(13)15-9/h4,7H,5-6H2,1-3H3

InChI-Schlüssel

CNCLYFMDIJSFFD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.